1-nonyl-1H-indole
Overview
Description
1-Nonyl-1H-indole (NNI) is a synthetic organic compound belonging to the indole family. Indoles are characterized by a fused structure of a benzene ring and a pyrrole ring. NNI specifically features a nine-carbon alkyl chain attached to the nitrogen atom of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonyl-1H-indole can be synthesized through several methods, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Another common method is the Biltz synthesis, which uses aniline derivatives and aldehydes under acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Nonyl-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: NNI can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions.
Major Products Formed:
Oxidation: Oxidation of NNI can lead to the formation of various oxidized derivatives, including oxindoles.
Reduction: Reduction reactions can produce reduced forms of NNI, such as indoline derivatives.
Scientific Research Applications
1-Nonyl-1H-indole has found applications in several scientific fields:
Chemistry: NNI is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Indole derivatives, including NNI, are studied for their biological activity, such as their potential as enzyme inhibitors or receptor ligands.
Medicine: NNI and its derivatives are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: NNI is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1-nonyl-1H-indole exerts its effects depends on its specific application. For example, in medicinal chemistry, NNI may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific biochemical processes.
Comparison with Similar Compounds
1-Nonyl-1H-indole is compared to other indole derivatives, such as 1-methyl-1H-indole and 1-ethyl-1H-indole. While these compounds share the indole core, the differences in their alkyl chain length and functional groups result in distinct chemical and biological properties. NNI's longer alkyl chain provides unique solubility and binding characteristics, making it suitable for specific applications.
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Properties
IUPAC Name |
1-nonylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N/c1-2-3-4-5-6-7-10-14-18-15-13-16-11-8-9-12-17(16)18/h8-9,11-13,15H,2-7,10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPSYUPZEVMBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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